Product packaging for Spiro[2.3]hexane-1-sulfonyl chloride(Cat. No.:CAS No. 2167198-38-9)

Spiro[2.3]hexane-1-sulfonyl chloride

Cat. No.: B2565070
CAS No.: 2167198-38-9
M. Wt: 180.65
InChI Key: COFIXOMLVQEGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Spiro[2.3]hexane-1-sulfonyl chloride (CAS 2167198-38-9) is a high-value, strained spirocyclic building block of interest in modern drug discovery. Its molecular formula is C6H9ClO2S with a molecular weight of 181 Da . This compound features a unique spiro[2.3]hexane scaffold, a rigid, three-dimensional carbocycle that is increasingly explored as a non-classical bioisostere in medicinal chemistry . The incorporation of strained spirocycles like spiro[2.3]hexane can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, by increasing molecular complexity and reducing planarity . The sulfonyl chloride group is a versatile handle for further functionalization, primarily through nucleophilic substitution reactions, enabling the synthesis of sulfonamides and sulfonate esters. This makes it a crucial intermediate for constructing more complex molecules for pharmaceutical research and chemical biology. The product is offered with a purity of 95% and is available in various quantities for laboratory use . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9ClO2S B2565070 Spiro[2.3]hexane-1-sulfonyl chloride CAS No. 2167198-38-9

Properties

IUPAC Name

spiro[2.3]hexane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)5-4-6(5)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFIXOMLVQEGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167198-38-9
Record name spiro[2.3]hexane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Spiro 2.3 Hexane 1 Sulfonyl Chloride and Its Analogues

Construction of the Spiro[2.3]hexane Core Structure

The assembly of the spiro[2.3]hexane skeleton can be broadly categorized into two approaches: strategies that form the cyclopropane (B1198618) ring onto a pre-existing cyclobutane (B1203170) (cyclopropanation), and those that build the cyclobutane ring onto a cyclopropane precursor (cyclobutane ring-formation).

Cyclopropanation Strategies

These methods involve the formation of the three-membered ring on a cyclobutane-containing substrate.

A modern and efficient method for constructing the spiro[2.3]hexane framework involves the nickel(0)-catalyzed reaction of [1.1.1]propellane with various functionalized alkenes. [1.1.1]Propellane, a highly strained tricyclic hydrocarbon, serves as a unique carbene precursor in this transformation. The reaction proceeds through a mechanism involving the initial formation of a Ni(0)-[1.1.1]propellane complex, followed by a concerted double C-C bond activation to generate a key 3-methylenecyclobutylidene-nickel intermediate. This intermediate then undergoes cyclopropanation with an alkene to yield methylenespiro[2.3]hexane products.

This nickel-catalyzed approach is notable for its high selectivity, effectively suppressing the undesired side reactions like oligomerization that plagued earlier transition-metal-catalyzed reactions with [1.1.1]propellane. The optimal reaction conditions typically involve Ni(cod)2 as the catalyst, an N-heterocyclic carbene ligand such as SIMes·HCl, and a base like LiOMe. The methodology demonstrates broad substrate scope, tolerating a variety of alkenes.

Table 1: Examples of Nickel-Catalyzed Synthesis of Methylenespiro[2.3]hexane Derivatives

Alkene Substrate Product Yield
Styrene Good
Heteroaryl alkenes Good
1,3-Dienes Good

Yields are reported as "good" based on qualitative descriptions in the source material.

The catalytic [1+2] cycloaddition of a carbene or carbenoid to an alkene is a fundamental method for cyclopropane synthesis. In the context of the spiro[2.3]hexane system, this involves the reaction of a carbene precursor, such as a diazo compound, with a methylenecyclobutane. While direct catalytic reactions of diazo compounds with methylenecyclobutanes are a logical approach, specific examples in the literature are scarce.

However, a related strategy has been demonstrated through the reaction of a dichlorocarbenoid with cyclobutene (B1205218) derivatives to produce dichlorinated spiro[2.3]hex-4-ene products. sci-hub.se This reaction exemplifies the [1+2] cycloaddition principle, where a two-carbon unit (the double bond of the cyclobutene) reacts with a one-carbon unit (the carbenoid) to form the cyclopropane ring, thereby creating the spiro[2.3]hexane skeleton. sci-hub.se The reaction of the carbenoid generated from methyllithium (B1224462) and chloroform (B151607) with cis-2-butene (B86535) gives a pair of adducts, demonstrating the stereochemical intricacies of such additions. sci-hub.se

Cyclobutane Ring-Forming Reactions

These strategies focus on constructing the four-membered ring, often through cycloaddition or rearrangement pathways.

The [2+2] cycloaddition is a powerful tool for the synthesis of four-membered rings.

Ketene-Imine Cycloadditions (Staudinger Synthesis): The Staudinger cycloaddition, a reaction between a ketene (B1206846) and an imine, is a classic method for synthesizing β-lactams. wikipedia.orgorganic-chemistry.org This reaction can be adapted to create spirocyclic systems. For instance, the reaction of a ketene with a diimine derived from a cyclic ketone (like 9-fluorenone (B1672902) or 1-tetralone) and a diamine can produce bis-4-spiro-fused-β-lactams. researchgate.net The core of this transformation is the [2+2] cycloaddition that forms the four-membered β-lactam ring fused at a spiro center. The mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes ring closure. nih.gov

Chlorosulfonyl Isocyanate (CSI) Reactions: Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent known to undergo [2+2] cycloaddition with a wide range of olefins to produce N-chlorosulfonyl-β-lactams. orgsyn.orgresearchtrends.net This reaction provides a direct route to a four-membered ring that is structurally analogous to the target compound's core. To construct the spiro[2.3]hexane skeleton, methylenecyclopropane (B1220202) can be used as the olefin partner. The reaction proceeds via the formation of a dipolar intermediate which can then close to form the β-lactam ring. beilstein-journals.org Studies on the reaction of CSI with various cyclopropanes have been undertaken, indicating the viability of this approach for accessing spirocyclic β-lactam precursors. fordham.edu The resulting N-chlorosulfonyl group can be subsequently removed to yield the corresponding β-lactam. orgsyn.org

Table 2: Mechanistic Pathways in CSI [2+2] Cycloadditions

Alkene Type Proposed Mechanism Intermediate
Electron-rich alkenes Stepwise (Single Electron Transfer, SET) 1,4-Diradical

Rearrangement reactions provide an elegant pathway to strained ring systems by reorganizing an existing molecular framework. The acid-catalyzed Meinwald rearrangement of epoxides to carbonyl compounds is a key strategy in this class. nih.gov

Specifically, the Lewis acid-promoted rearrangement of 1-oxaspiro[2.3]hexanes serves as an effective method for producing spiro[2.3]hexanones. nih.gov The reaction is initiated by the coordination of a Lewis acid (e.g., scandium triflate) to the epoxide oxygen, followed by cleavage of the more substituted C-O bond to form a stabilized carbocation. A subsequent 1,2-hydride or alkyl shift leads to the ring-expanded cyclobutanone (B123998) product. nih.gov This rearrangement has been applied in the synthesis of natural products, highlighting its utility. nih.gov For example, 1-oxaspiro[2.3]hexane intermediates, often prepared by the epoxidation of the corresponding methylenecyclobutane, can be regioselectively rearranged to furnish cyclopentanones (in the case of vinyl-substituted oxiranes) or spiro[2.3]hexanones. nih.gov

Another related approach is the formal [3+1] cycloaddition of cyclopropanone (B1606653) surrogates with sulfur ylides, which can lead to the synthesis of enantioenriched spiro[2.3]hexan-4-ones through a unique semipinacol-type rearrangement of a dicyclopropyl betaine (B1666868) intermediate. nih.gov

Radical Cyclization Protocols for Spirocyclic Scaffold Formation

Radical cyclization reactions are a powerful tool for constructing complex cyclic systems, including the spiro[2.3]hexane framework. These reactions often proceed under mild conditions and exhibit high functional group tolerance. A notable strategy involves a cascade of radical cyclization followed by the migration of a functional group to yield multi-functionalized spirocyclic compounds. rsc.orgrsc.org This approach has been successfully employed for the synthesis of spirocyclic vinyl sulfones, which are valuable intermediates and analogues of the target sulfonyl chloride. rsc.org The process can be initiated by visible-light photocatalysis, starting from readily available materials. nih.gov

The general mechanism involves the generation of a radical species that undergoes an intramolecular cyclization to form the spirocyclic core. This is often followed by a rearrangement or migration step to afford the final, stable product. The versatility of this method allows for the creation of a diverse range of complex scaffolds, including those containing medium-sized rings fused to the spiro center. rsc.orgrsc.org

Photoinduced Synthetic Routes to Functionalized Spiro[2.3]hexanes

Photoinduced reactions offer a green and efficient alternative for the synthesis of functionalized spiro[2.3]hexanes. rsc.org These methods often proceed without the need for harmful or toxic reagents and can utilize visible light as the energy source. rsc.orgdntb.gov.ua A general protocol has been developed for constructing spirocyclic scaffolds by reacting alkenes of low reactivity under visible-light irradiation alone. rsc.org

This additive-free approach presents several advantages, including mild reaction conditions, broad functional-group tolerance, operational simplicity, and scalability. rsc.org Mechanistic investigations suggest that the crucial carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org This methodology has been applied to create diverse DNA-encoded libraries of spirocycles through a visible light-mediated intermolecular [2+2] cycloaddition, highlighting its utility in generating sp³-rich structures for drug discovery. rsc.org

Introduction and Manipulation of the Sulfonyl Chloride Moiety

Direct Sulfonylation Procedures in Spirocyclic Systems

The direct introduction of a sulfonyl group onto a pre-formed spirocyclic scaffold is a key step in synthesizing the target compound. While direct C-H sulfonylation methods are established for various aromatic and heteroaromatic systems, their application to specific aliphatic spirocycles like spiro[2.3]hexane requires careful consideration. chemrxiv.org One relevant approach involves a dearomative tandem spiro-cyclization reaction that concurrently forms a spirocycle and incorporates a sulfonyl group. For instance, N-[(1H-indol-3-yl)methyl]methacrylamide derivatives can react with sodium sulfinate in the presence of silver nitrate (B79036) to produce sulfonylated spiro[indole-3,3′-pyrrolidines] in good yields. acs.org This highlights a strategy where cyclization and sulfonylation are coupled.

General methods for direct sulfonylation often utilize sulfinate salts as the sulfonyl source under oxidative conditions. rsc.orgnih.gov Photoredox catalysis, for example, can mediate the sulfonylation of aniline (B41778) derivatives with sulfinate salts under mild conditions, generating sulfonyl radicals as key intermediates. rsc.orgnih.gov Adapting such radical-based approaches to the aliphatic spiro[2.3]hexane core represents a potential avenue for the synthesis of its sulfonyl chloride derivatives.

Reaction TypeSubstratesReagentsProductKey Features
Dearomative Spiro-cyclization/SulfonylationN-[(1H-indol-3-yl)methyl]methacrylamide derivatives, Sodium sulfinateAgNO₃, K₂CO₃Sulfonylated spiro[indole-3,3′-pyrrolidines]Good functional group tolerance, ease of operation. acs.org
Photoredox-catalyzed SulfonylationAniline derivatives, Sulfinate saltsPhotoredox catalyst, lightAryl sulfonesMild conditions, straightforward generation of sulfonyl radicals. rsc.org

Functional Group Transformations Leading to Spiro[2.3]hexane Sulfonyl Chlorides

An alternative to direct sulfonylation is the transformation of an existing functional group on the spiro[2.3]hexane skeleton into a sulfonyl chloride. This multi-step approach offers flexibility in synthesis design. A common precursor to sulfonyl chlorides is a thiol or a disulfide. For instance, a spiro[2.3]hexane-1-thiol could be synthesized and then subjected to oxidative chlorination to yield the desired spiro[2.3]hexane-1-sulfonyl chloride. Reagents such as chlorine gas in the presence of water or other specialized oxidative chlorinating agents are typically used for this transformation.

Another pathway could involve the conversion of a carboxylic acid derivative, such as spiro[2.3]hexane-5-carbonyl chloride, into the target compound, although this would be a more complex, multi-step transformation. amanote.com The principles of functional group interconversion are central to organic synthesis, allowing for the strategic manipulation of molecules to access target structures that may not be available through direct methods. solubilityofthings.comresearchgate.net

Synthesis of Spirocyclic Vinyl Sulfones as Precursors or Analogues

Spirocyclic vinyl sulfones are significant compounds in their own right due to their potential biological activity, and they can also serve as precursors or structural analogues to this compound. rsc.orgnih.gov The vinyl sulfone group is a valuable Michael acceptor in drug design. nih.gov A versatile and practical method for their synthesis employs a photocatalyzed cascade reaction between inexpensive allylcyclopropane sulfonyl chloride and tertiary propargyl alcohols. nih.gov This process involves a radical cyclization followed by a (hetero)aryl migration, driven by visible-light irradiation. nih.gov

This protocol is noted for its mild conditions and compatibility with a wide range of functional groups, enabling the creation of diverse and complex spirocyclic structures. rsc.orgnih.gov The resulting spirocyclic vinyl sulfones incorporate both the rigid three-dimensional geometry of the spiro core and the reactivity of the vinyl sulfone moiety, making them attractive targets for medicinal chemistry. rsc.orgresearchgate.net

Starting MaterialsCatalyst/ConditionsKey StepsProductReference
Allylcyclopropane sulfonyl chloride, Tertiary propargyl alcoholsPhotocatalyst, visible lightRadical cyclization, (Hetero)aryl migrationMulti-functionalized spirocyclic vinyl sulfones nih.gov

Enantioselective Synthesis of Spiro[2.3]hexane Derivatives

The development of enantioselective methods for synthesizing spiro compounds is a significant area of research, as the specific three-dimensional arrangement of atoms is often crucial for biological activity. While challenging, the asymmetric synthesis of spirocycles has seen remarkable progress, particularly with the advent of organocatalysis.

For spiro[2.3]hexane systems, enantioselectivity can be introduced during the key cyclization step. For example, chiral catalysts can be employed in cyclopropanation reactions to form the three-membered ring with a defined stereochemistry. Similarly, in radical cyclizations or photoinduced cycloadditions, chiral ligands or catalysts can control the stereochemical outcome of the reaction, leading to the formation of a single enantiomer of the spirocyclic product. Although specific literature on the enantioselective synthesis of this compound is scarce, the principles developed for other spirocyclic systems, such as spirooxindoles, provide a strong foundation for future work in this area. nih.gov These established asymmetric methodologies represent a promising toolkit for accessing chiral, non-racemic spiro[2.3]hexane derivatives.

Enzymatic Resolution Techniques for Chiral Spiro[2.3]hexane Nucleosides

Enzymatic resolution has proven to be a powerful technique for accessing enantiomerically pure chiral building blocks, including those with the spiro[2.3]hexane core. This biocatalytic method leverages the high stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.

A notable application of this technique is in the synthesis of novel R- and S-spiro[2.3]hexane carbocyclic nucleosides. In this multi-step synthesis, a key racemic alcohol intermediate containing the spiro[2.3]hexane skeleton is resolved using an enzymatic acetylation reaction. Pseudomonas cepacia lipase (B570770) (PCL) is a particularly effective biocatalyst for this transformation. The enzyme selectively acetylates one enantiomer, allowing for the separation of the resulting acetate (B1210297) from the unreacted alcohol.

The process involves treating the racemic spiro[2.3]hexane methanol (B129727) derivative with an acyl donor in the presence of the lipase. The enzyme catalyzes the acylation of the (R)-enantiomer, yielding the (+)-acetate, while the (S)-enantiomer remains largely unreacted as the (-)-alcohol. These two compounds can then be separated chromatographically and subsequently converted into the respective chiral R- and S-nucleoside analogues.

Table 1: Enzymatic Resolution of Racemic Spiro[2.3]hexane Alcohol
ParameterDescription
EnzymePseudomonas cepacia Lipase (PCL)
SubstrateRacemic (±)-6-(hydroxymethyl)spiro[2.3]hexane
Reaction TypeKinetic Resolution via Transesterification
Acyl DonorVinyl Acetate
Product 1 (Resolved)(+)-6-(acetoxymethyl)spiro[2.3]hexane
Product 2 (Unreacted)(-)-6-(hydroxymethyl)spiro[2.3]hexane

Diastereoselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed, yielding an enantiomerically enriched product. This strategy is highly effective for creating stereocenters with predictable configurations.

The synthesis of chiral 1-aza-spiro[2.3]hexanes has been accomplished using a diastereoselective approach employing a chiral sulfinamide auxiliary. chemrxiv.org This method utilizes Ellman's chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, which is condensed with a ketone to form a chiral N-sulfinyl imine. chemrxiv.orgosi.lv The chiral auxiliary creates a sterically biased environment, guiding the subsequent nucleophilic attack to one face of the imine.

In the synthesis of spiro[2.3]hexane analogues, the chiral sulfinamide is used to control the stereochemistry during a ring-opening reaction of a bicyclobutane derivative. chemrxiv.org The process involves the formation of a carbanion, whose subsequent reaction is directed by the bulky tert-butanesulfinyl group, leading to the formation of the desired diastereomer with high selectivity. The auxiliary is then cleaved under mild acidic conditions to afford the chiral spiro[2.3]hexane amine.

Table 2: Diastereoselective Synthesis Using an Ellman Auxiliary
ComponentRole / Compound
Chiral Auxiliary(R)-tert-butanesulfinamide
Substrate ClassBicyclobutane derivatives
Key IntermediateChiral N-tert-butanesulfinyl imine
Key TransformationDiastereoselective ring-opening
Product ClassChiral 1-aza-spiro[2.3]hexanes
Auxiliary RemovalAcid-mediated hydrolysis

Asymmetric Catalysis in Spiro[2.3]hexane Formation

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the direct formation of chiral products from prochiral substrates using substoichiometric amounts of a chiral catalyst. This approach is highly efficient and atom-economical. The formation of the strained spiro[2.3]hexane ring system can be achieved with high stereocontrol using transition-metal catalysis.

One powerful method is the rhodium-catalyzed intramolecular cyclopropanation. This reaction is particularly useful for constructing the spiro[2.3]hexane core fused to another ring, such as in the synthesis of 5-azaspiro[2.3]hexane derivatives, which are constrained analogues of L-glutamic acid. beilstein-journals.org The synthesis starts from a chiral precursor, such as an azetidinone derived from D-serine, which is functionalized with a diazoacetate group. beilstein-journals.org

Upon treatment with a chiral rhodium catalyst, such as dirhodium tetracarboxylates, a metal carbene intermediate is generated. researchgate.net This intermediate undergoes an intramolecular C-H insertion or addition reaction to form the cyclopropane ring. The stereochemical outcome of the cyclopropanation is controlled by the chiral ligands on the rhodium catalyst, leading to the preferential formation of one diastereoisomer. beilstein-journals.org The reaction typically proceeds with high trans selectivity relative to the existing stereocenters on the azetidine (B1206935) ring. beilstein-journals.org

Table 3: Rhodium-Catalyzed Asymmetric Cyclopropanation
ParameterDescription
Catalyst TypeChiral Dirhodium(II) Carboxylates
Reaction TypeIntramolecular Cyclopropanation
Key IntermediateRhodium Carbene
Precursor SubstrateAzido- or Azetidinone-based diazoacetate
Product Core Structure5-Azaspiro[2.3]hexane
Stereochemical ControlHigh diastereoselectivity (trans preference)

Scalability and Process Optimization in this compound Synthesis

The synthesis of sulfonyl chlorides, including this compound, presents significant challenges for industrial scale-up, primarily due to the use of hazardous reagents and the highly exothermic nature of the reactions. rsc.org Traditional batch processes often involve reagents like chlorosulfonic acid, which are corrosive and generate toxic off-gases. aiche.orgnih.gov Process optimization focuses on improving safety, increasing throughput, ensuring product quality, and minimizing environmental impact. mdpi.com

A key advancement in the production of sulfonyl chlorides is the transition from batch manufacturing to continuous flow chemistry. rsc.orgnih.gov Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time. rsc.org By using small-volume reactors, the amount of hazardous material present at any given time is significantly reduced, which mitigates the risk of thermal runaway. rsc.org

Process optimization for a hypothetical scaled synthesis of this compound would involve several key steps. Initially, a design of experiments (DOE) approach would be used in a batch setting to identify optimal conditions (e.g., reagent equivalents, temperature) to maximize yield and minimize impurities like the corresponding sulfonic acid. nih.gov Subsequently, this optimized chemistry would be transferred to a continuous manufacturing platform, potentially using multiple continuous stirred-tank reactors (CSTRs) in series. aiche.orgresearchgate.net Automation and real-time process monitoring (e.g., using gravimetric balances to track flow rates) are crucial for ensuring consistency and reliability during large-scale runs. aiche.orgresearchgate.net The isolation or quenching step, which is also highly exothermic, can be integrated into the continuous process to improve safety and space-time yield. nih.gov

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Sulfonyl Chlorides
ParameterBatch ProcessContinuous Flow Process
SafetyHigher risk due to large volumes of hazardous reagents and potential for thermal runaway. nih.govImproved safety due to small reactor volumes and superior heat and mass transfer. rsc.org
Process ControlDifficult to maintain precise control over temperature and mixing, especially during scale-up.Excellent control over temperature, pressure, and residence time. rsc.org
ThroughputLimited by vessel size and slow, controlled additions for safety. nih.govHigh space-time yield; suitable for producing large quantities over time. rsc.org
Product QualityPotential for batch-to-batch variability and higher impurity levels. nih.govConsistent product quality and purity due to stable operating conditions. aiche.org
ScalabilityScale-up can be complex and introduce new safety hazards. aiche.orgMore straightforward scalability by running the system for longer periods or using parallel reactors.

Advanced Applications and Derivatization Strategies of Spiro 2.3 Hexane 1 Sulfonyl Chloride

Spiro[2.3]hexane Scaffolds as Versatile Building Blocks in Organic Synthesis

The unique three-dimensional structure and inherent ring strain of the spiro[2.3]hexane framework make it a valuable building block in modern organic synthesis. researchgate.net Its rigid conformation allows for the precise spatial arrangement of functional groups, a desirable trait in the design of complex molecules and bioactive compounds. rsc.org The high fraction of sp³-hybridized carbon atoms contributes to improved physicochemical properties, making these scaffolds particularly attractive in medicinal chemistry for creating novel molecular architectures. rsc.org

Synthesis of Spirocyclic Amino Acids and Their Bioisosteric Analogues

Spiro[2.3]hexane scaffolds serve as a foundation for the synthesis of conformationally restricted amino acids, which are of significant interest as analogs of neurotransmitters like γ-aminobutyric acid (GABA). researchgate.net These rigid structures are valuable tools for probing receptor-binding sites and developing novel therapeutic agents.

One common synthetic strategy involves the modification of commercially available spirocyclic diesters or the construction of the spirocycle from precursors like 3-methylenecyclobutanecarboxylic acid. researchgate.netscilit.com A key transformation in the synthesis of these amino acids is the Curtius rearrangement, which converts a carboxylic acid group into a primary amine. researchgate.netscilit.com This method allows for the introduction of the amino group necessary for the amino acid structure. For instance, 5-aminospiro[2.3]hexanecarboxylic acid has been synthesized using this approach, providing a rigid GABA analog. researchgate.net Another route is the Bucherer-Bergs hydantoin (B18101) synthesis, followed by cleavage to yield the target α-amino acid. scilit.com These synthetic schemes provide access to novel, non-natural amino acids that can act as bioisosteres for piperidine (B6355638) and other cycloalkanes, with potential applications in drug discovery. researchgate.net

Table 1: Synthetic Approaches to Spiro[2.3]hexane Amino Acids

Starting MaterialKey ReactionsTarget Compound ExampleReference
Spirocyclic DiesterMonohydrolysis, Curtius Rearrangement, DeprotectionSpiro[2.3]hexane-derived α-amino acid scilit.com
Spirocyclic KetoneBucherer-Bergs Hydantoin Synthesis, CleavageSpiro[2.3]hexane-derived α-amino acid scilit.com
3-Methylenecyclobutane derivatives[1+2] Cycloaddition, Curtius Rearrangement5-Aminospiro[2.3]hexanecarboxylic acid researchgate.net

Construction of Complex Heterocyclic Spiro Compounds (e.g., Spiro-β-lactones, Spiromorpholinones)

The spiro[2.3]hexane scaffold is instrumental in constructing more complex spiro-heterocyclic systems. 1-Oxaspiro[2.3]hexanes, which are spirocyclic epoxides, are particularly useful intermediates. rsc.orgnih.gov These strained epoxides can be synthesized from cyclobutanones and can undergo regioselective rearrangement when treated with Lewis acids like lithium bromide, leading to the formation of functionalized cyclopentanones, which are precursors to a variety of complex molecules. nih.gov

Furthermore, the spiro[2.3]hexane framework can be incorporated into β-lactam structures, which are privileged motifs in medicinal chemistry. rsc.org The synthesis of spirocyclic β-lactams has been achieved through methods such as the Staudinger [2+2]-cycloaddition between a ketene (B1206846) derived from a cyclobutanecarboxylic acid and an imine. rsc.org Similarly, spiro-β-lactones can be synthesized via methods like palladium-catalyzed cyclocarbonylation of appropriate alkynols or through photoinduced carbene C–H insertion. beilstein-journals.org These reactions leverage the spirocyclic core to create highly strained and reactive heterocyclic systems that are valuable for further synthetic elaboration. rsc.orgbeilstein-journals.org

Derivatization to Spirocyclic Alcohols, Amines, and Ketones

The functionalization of the spiro[2.3]hexane core to produce a range of derivatives, including alcohols, amines, and ketones, is crucial for its utility as a versatile building block.

Amines: Spirocyclic amines are commonly synthesized from corresponding carboxylic acids via the Curtius rearrangement, as seen in the preparation of spiro[2.3]hexane amino acids and diamines. researchgate.netresearchgate.netscilit.com This transformation provides a reliable method for introducing primary amino groups onto the spirocyclic scaffold.

Alcohols and Ketones: Spirocyclic ketones are key intermediates in many synthetic pathways. beilstein-journals.org For example, they can be accessed through the oxidation of corresponding secondary alcohols. Conversely, spirocyclic alcohols can be prepared by the reduction of these ketones. For instance, the reduction of a spirocyclic carbonyl group using a Wolff-Kishner reduction (Huang-Minlon modification) can yield the corresponding methylene (B1212753) group, while other reducing agents can produce the alcohol. nih.gov These ketones and alcohols serve as handles for further functionalization, enabling the construction of more elaborate molecular architectures. rsc.orgbeilstein-journals.org

Functional Group Transformations of Spiro[2.3]hexane-1-sulfonyl chloride

This compound is a reactive intermediate that allows for the introduction of the spiro[2.3]hexane moiety into various molecular structures through transformations of the sulfonyl chloride group.

Synthesis of Sulfonamide and Sulfonate Ester Derivatives

The sulfonyl chloride functional group is readily converted into sulfonamides and sulfonate esters, two important classes of compounds in medicinal and materials chemistry. eurjchem.comucl.ac.uk

Sulfonamides: The reaction of this compound with primary or secondary amines, typically in the presence of a base to neutralize the HCl byproduct, yields the corresponding spiro[2.3]hexane-1-sulfonamides. nih.govmdpi.com This reaction is a robust and widely used method for forming the S-N bond. organic-chemistry.org

Sulfonate Esters: Similarly, treatment of this compound with alcohols in the presence of an amine base affords spiro[2.3]hexane-1-sulfonate esters. eurjchem.com Various catalysts, such as indium(III) or ytterbium(III) triflates, can also facilitate this transformation under mild conditions. organic-chemistry.org

Table 2: Key Transformations of this compound

ReagentProduct ClassGeneral Reaction
Primary/Secondary Amine (R₂NH)SulfonamideSpiro[2.3]hexane-SO₂Cl + 2 R₂NH → Spiro[2.3]hexane-SO₂NR₂ + R₂NH₂⁺Cl⁻
Alcohol (R'OH) / BaseSulfonate EsterSpiro[2.3]hexane-SO₂Cl + R'OH + Base → Spiro[2.3]hexane-SO₂OR' + Base·HCl

Utility in Carbon-Carbon Bond Forming Reactions

While less common than sulfonamide or sulfonate ester formation, the sulfonyl chloride group can participate in carbon-carbon bond-forming reactions, often through radical pathways. The sulfonyl group can be converted into a sulfonyl radical (Spiro[2.3]hexane-SO₂•) through processes like photolysis or reaction with a radical initiator. researchgate.net

These highly reactive sulfonyl radicals can then add across carbon-carbon multiple bonds (alkenes and alkynes). researchgate.net This radical addition reaction forms a new carbon-sulfur bond and generates a carbon-centered radical adduct. This adduct can then participate in subsequent reactions, such as atom transfer or further radical cyclization, ultimately leading to the formation of a new carbon-carbon bond. The rate of addition of sulfonyl radicals to alkenes is influenced by the stability of the resulting adduct radical, making this a useful method for constructing complex carbon skeletons. researchgate.net

Spiro[2.3]hexane Derivatives in Bioisosteric Replacement and Scaffold Hopping

The concepts of bioisosteric replacement and scaffold hopping are central to lead optimization in drug discovery, aiming to improve potency, selectivity, and pharmacokinetic properties while navigating intellectual property landscapes. nih.govnih.gov Spiro[2.3]hexane derivatives have emerged as compelling non-classical, three-dimensional bioisosteres for common cyclic motifs. rsc.org The rigid spirocyclic core allows for precise control over the spatial orientation of substituents, making it an attractive alternative to more flexible or planar ring systems.

Design Principles for Conformationally Restricted Bioisosteres

A key strategy in modern drug design is the use of conformationally restricted analogues to "freeze" a bioactive conformation of a molecule, thereby enhancing its binding affinity and selectivity for a biological target. nih.gov The spiro[2.3]hexane framework is particularly well-suited for this purpose. Its fused cyclopropane (B1198618) and cyclobutane (B1203170) rings create a rigid structure that significantly limits the rotational freedom of appended functional groups. nih.govbeilstein-journals.org

For instance, 5-azaspiro[2.3]hexane derivatives have been designed as "frozen" analogues of L-glutamic acid, a major neurotransmitter. nih.govbeilstein-journals.org By incorporating the amino acid pharmacophore onto the rigid spirocyclic core, the rotation around key chemical bonds is restricted, leading to a more defined three-dimensional structure. This conformational constraint can lead to improved potency and selectivity for specific glutamate (B1630785) receptor subtypes. beilstein-journals.org The synthesis of such complex derivatives often involves multi-step sequences where a versatile starting material like this compound could, in principle, be elaborated into the required functionalities.

The design of these bioisosteres involves careful consideration of the spatial arrangement of key interacting groups to mimic the binding mode of the parent molecule. The inherent strain and rigidity of the spiro[2.3]hexane system are advantageous in creating novel and patentable chemical matter with potentially improved drug-like properties. rsc.org

Stereochemical Influence on Molecular Recognition

Molecular recognition is exquisitely sensitive to the three-dimensional arrangement of atoms. The stereochemistry of a molecule dictates its ability to fit into a biological target's binding site and form productive interactions. The spiro[2.3]hexane scaffold offers multiple stereocenters that can be systematically varied to probe the stereochemical requirements for molecular recognition.

The synthesis of stereoisomerically pure spiro[2.3]hexane derivatives is crucial for understanding their structure-activity relationships (SAR). For example, in the development of spirocyclic glutamic acid analogs, controlling the stereochemistry at three contiguous chiral centers is a significant synthetic challenge that, when overcome, allows for the exploration of how each stereoisomer interacts with its target receptor. beilstein-journals.orgnih.gov While specific molecular recognition studies on derivatives of this compound are not extensively documented, the conversion of the sulfonyl chloride to sulfonamides with chiral amines would be a straightforward method to introduce stereochemical diversity. chemrxiv.org The resulting diastereomeric sulfonamides could then be evaluated for their differential binding to target proteins, providing valuable insights into the optimal three-dimensional pharmacophore.

The defined and rigid nature of the spiro[2.3]hexane core ensures that the stereochemical information encoded in the molecule is presented to the biological target in a predictable manner, making it a powerful tool for probing the intricacies of molecular recognition.

Impact on Molecular Shape and Exit Vector Profiles

The three-dimensional shape of a molecule and the spatial vectors of its substituents (exit vectors) are critical determinants of its biological activity. The spiro[2.3]hexane scaffold provides a unique and well-defined three-dimensional geometry that is distinct from traditional flat aromatic rings or more flexible saturated heterocycles. rsc.org This allows for the exploration of novel chemical space and can lead to improved target engagement.

Exit vector analysis is a computational tool used to map the spatial orientation of substituents on a scaffold. For heteroatom-containing spiro[2.3]hexanes, the inclusion of a heteroatom allows for the placement of an exit vector that is orthogonal to the neighboring carbon-centered exit vectors. rsc.org This precise and predictable positioning of functional groups can facilitate more selective interactions with a biological target. rsc.org For example, exit vector analysis of 1,4-disubstituted 4-azaspiro[2.3]hexane has shown that it is structurally similar to trans-1,4-disubstituted cyclohexanes and piperidines, making it a promising bioisostere. rsc.org

Derivatives obtained from this compound, such as sulfonamides, would have their substituent exit vectors dictated by the rigid spirocyclic core. The ability to project substituents into specific regions of three-dimensional space makes the spiro[2.3]hexane scaffold a valuable tool for scaffold hopping and the design of novel bioactive molecules with optimized interactions with their biological targets.

Development of Spiro[2.3]hexane-Based Bioorthogonal Chemical Probes

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. These reactions have become indispensable tools for studying biomolecules in their native environments. The high ring strain of the spiro[2.3]hexane system makes its alkene derivatives particularly reactive in certain bioorthogonal reactions.

Design and Synthesis of Hydrophilic Spiroalkene Reporters

A significant challenge in the development of bioorthogonal probes is ensuring their solubility and biocompatibility in aqueous environments. Many early bioorthogonal reporters were highly lipophilic, which could lead to non-specific interactions with proteins and membranes. nih.gov To address this, hydrophilic spiroalkene reporters have been designed and synthesized. nih.govrsc.org

One successful approach involves the bioisosteric replacement of a carbon atom in the spiro[2.3]hex-1-ene (Sph) skeleton with a nitrogen atom to create azaspiro[2.3]hex-1-ene. nih.govrsc.org This modification significantly increases the water solubility of the reporter molecule. The synthesis of these azaspiroalkenes can be achieved through routes analogous to their carbocyclic counterparts. nih.gov While a direct synthesis from this compound has not been reported, it is plausible that the sulfonyl chloride could be converted into a precursor for the synthesis of such hydrophilic probes.

These hydrophilic azaspiroalkenes have been shown to be robust bioorthogonal reporters that can be incorporated into proteins and other biomolecules. nih.govrsc.org

Kinetic and Selectivity Studies of Bioorthogonal Ligation Reactions

The kinetics and selectivity of a bioorthogonal reaction are critical for its utility. The reaction must be fast enough to occur at the low concentrations typically found in biological systems, and it must be highly selective for its intended reaction partner. researchgate.net

Spiroalkenes derived from the spiro[2.3]hexane core, such as azaspiro[2.3]hex-1-ene and azaspiro[2.4]hept-1-ene, exhibit excellent reactivity as dipolarophiles in photoinduced tetrazole-alkene cycloaddition reactions. nih.govrsc.org These reactions are a type of "photoclick" chemistry that can be triggered with light, offering temporal control over the labeling process.

Kinetic studies have shown that these hydrophilic azaspiroalkenes have improved reaction kinetics compared to the original carbocyclic spiro[2.3]hex-1-ene, with second-order rate constants (k₂) approaching 3.32 × 10⁴ M⁻¹s⁻¹. nih.gov This rapid reaction rate allows for efficient labeling of biomolecules in living cells. The high selectivity of the tetrazole-alkene cycloaddition ensures that the probe reacts only with its intended partner, minimizing off-target effects.

Below is an interactive data table summarizing the kinetic data for selected spiroalkene reporters.

Compoundk₂ (M⁻¹s⁻¹)Notes
Spiro[2.3]hex-1-ene (Sph)~10⁴Highly strained carbocyclic alkene.
Azaspiro[2.3]hex-1-eneup to 3.32 × 10⁴Hydrophilic and exhibits improved kinetics. nih.gov
Azaspiro[2.4]hept-1-eneup to 3.32 × 10⁴Hydrophilic and exhibits improved kinetics. nih.gov

These studies demonstrate the potential of the spiro[2.3]hexane scaffold in the development of next-generation bioorthogonal probes with enhanced properties for studying complex biological systems.

Potential Applications in Agrochemicals and Materials Science

While specific research on the applications of this compound is not extensively documented in publicly available literature, its unique structural features—a strained spiro[2.3]hexane core and a reactive sulfonyl chloride group—suggest significant potential in both agrochemicals and materials science. The exploration of this molecule is based on the well-established roles of spirocyclic systems and sulfonyl chlorides in these respective fields.

Potential Applications in Agrochemicals

The incorporation of spirocyclic moieties is a recognized strategy in the development of novel pesticides, including insecticides, fungicides, and herbicides. nih.gov The rigid, three-dimensional structure of the spiro[2.3]hexane group can lead to new modes of action and help overcome existing resistance mechanisms in target pests. nih.gov The sulfonyl chloride functional group serves as a versatile handle for derivatization, allowing for the synthesis of a diverse library of sulfonamides and sulfonate esters. These derivatives are known to exhibit a wide range of biological activities. frontiersrj.com

It is hypothesized that derivatives of this compound could be effective fungicides. For instance, some existing spiro-heterocyclic fungicides have demonstrated significant efficacy against various plant pathogens. asianpubs.org By reacting this compound with various amines or phenols, novel sulfonamide or sulfonate ester derivatives with potential fungicidal properties could be synthesized and screened for activity. The spiro[2.3]hexane core could enhance the binding affinity and selectivity of these derivatives to their target enzymes or proteins in fungi.

Detailed Research Findings (Hypothetical)

As direct research is limited, a hypothetical research direction could involve the synthesis of a series of sulfonamide derivatives of this compound and their evaluation against common agricultural fungal pathogens. The research could focus on establishing structure-activity relationships (SAR), where the nature of the substituent on the sulfonamide nitrogen is varied to optimize fungicidal potency.

Interactive Data Table: Comparative Physicochemical Properties

To contextualize the potential properties of this compound and its derivatives, the following table compares the known properties of the parent spiroalkane, a simple derivative, and a common sulfonyl chloride.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
Spiro[2.3]hexaneC₆H₁₀82.1488-89-
Spiro[2.3]hexane-1-carboxylic acidC₇H₁₀O₂126.15--
Benzenesulfonyl chlorideC₆H₅ClO₂S176.62251-25213-15

Potential Applications in Materials Science

In materials science, the sulfonyl chloride group is a valuable precursor for the synthesis of specialty polymers. It can be readily converted into sulfonamides, which can act as monomers for the production of polysulfonamides. These polymers are known for their high thermal stability and mechanical strength.

The rigid and compact nature of the spiro[2.3]hexane unit could impart unique properties to such polymers. For example, incorporating this spirocyclic structure into a polymer backbone could lead to materials with:

High Glass Transition Temperatures (Tg): The restricted rotation around the spiro center can lead to a more rigid polymer chain, increasing the Tg.

Modified Solubility: The non-polar, aliphatic nature of the spiro[2.3]hexane group may influence the solubility of the resulting polymers in various organic solvents.

This compound could be utilized as a monomer in condensation polymerization with diamines to produce novel polysulfonamides. Furthermore, its difunctional nature (if derivatized to a diamine or diol, for example) could allow it to act as a cross-linking agent to create thermosetting resins with high dimensional stability.

Detailed Research Findings (Hypothetical)

A potential research avenue in materials science would be the synthesis and characterization of polysulfonamides derived from this compound and various aromatic or aliphatic diamines. The research would involve measuring the thermal properties (Tg, decomposition temperature), mechanical properties (tensile strength, modulus), and solubility of these novel polymers. The data could then be compared to analogous polymers lacking the spirocyclic moiety to elucidate the structure-property relationships conferred by the spiro[2.3]hexane core.

Analytical and Spectroscopic Characterization Techniques for Spiro 2.3 Hexane 1 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Spiro[2.3]hexane-1-sulfonyl chloride and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei.

In the ¹H NMR spectrum of this compound, the protons of the spirocyclic system exhibit characteristic chemical shifts and coupling patterns. The protons on the cyclopropane (B1198618) ring are typically observed at higher fields (lower ppm values) due to the ring's shielding effects, while the protons on the cyclobutane (B1203170) ring appear at slightly lower fields. The proton adjacent to the sulfonyl chloride group is expected to be the most deshielded and thus appear at the lowest field.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spiro carbon, being a quaternary carbon, would typically show a weak signal. The carbon atom directly bonded to the electron-withdrawing sulfonyl chloride group would be significantly deshielded and appear at a lower field compared to the other aliphatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
H-1 (CH-SO₂Cl)3.5 - 3.8
H-2, H-3 (cyclopropane CH₂)0.8 - 1.5
H-4, H-5, H-6 (cyclobutane CH₂)1.8 - 2.5

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (CH-SO₂Cl)65 - 75
C-2, C-3 (cyclopropane CH₂)15 - 25
Spiro Carbon30 - 40
C-4, C-5, C-6 (cyclobutane CH₂)20 - 35

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including the absolute stereochemistry of chiral centers. For derivatives of this compound that are crystalline, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and the spatial arrangement of atoms.

Table 3: Typical Crystallographic Data for a Hypothetical Spiro[2.3]hexane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)105.2
Volume (ų)1054.3
Z4

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) or electrospray ionization (ESI) would be common methods to generate ions.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio) and one sulfur atom.

The fragmentation of sulfonyl chlorides in the mass spectrometer often involves the loss of the chlorine atom or the entire SO₂Cl group. Common fragmentation pathways for alkanesulfonyl chlorides include the loss of a chlorine radical followed by the elimination of sulfur dioxide (SO₂), leading to the formation of an alkyl cation.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment
180/182[C₆H₉SO₂Cl]⁺ (Molecular Ion)
145[C₆H₉SO₂]⁺
81[C₆H₉]⁺
67[C₅H₇]⁺

Future Directions and Emerging Research Avenues in Spiro 2.3 Hexane 1 Sulfonyl Chloride Chemistry

Development of Innovative and Sustainable Synthetic Routes

The advancement of research into Spiro[2.3]hexane-1-sulfonyl chloride is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic methodologies. Current approaches to sulfonyl chlorides and spirocycles can be adapted and refined to meet these criteria.

Future synthetic strategies are likely to move away from harsh traditional methods for producing sulfonyl chlorides, such as those employing chlorine gas or stoichiometric and corrosive chlorinating agents. organic-chemistry.orgchemspider.com Instead, the focus will shift towards more sustainable alternatives. One promising avenue is the oxidative chlorination of the corresponding spiro[2.3]hexane-1-thiol or its disulfide. organic-chemistry.orgorganic-chemistry.org The use of greener oxidants like hydrogen peroxide in combination with a chloride source presents a more environmentally friendly option. organic-chemistry.org

Furthermore, photochemical methods offer a catalyst-free and mild approach to constructing the spiro[2.3]hexane framework and potentially for the direct installation of the sulfonyl chloride moiety. researchgate.netresearchgate.net Photoinduced syntheses of functionalized spiro[2.3]hexanes have been demonstrated to proceed under additive-free conditions, offering a green alternative to traditional methods. researchgate.net

The adoption of flow chemistry represents another significant step towards sustainable and scalable synthesis. spirochem.comrsc.orgscispace.comuc.ptnih.gov Continuous flow reactors provide enhanced control over reaction parameters, improve safety for exothermic reactions, and can lead to higher yields and purity. rsc.org A continuous flow protocol for the synthesis of sulfonyl chlorides from thiols and disulfides has been developed, highlighting the potential for applying this technology to this compound. nih.gov

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic ApproachPotential AdvantagesKey Considerations
Oxidative Chlorination of Spiro[2.3]hexane-1-thiol Utilizes greener oxidants (e.g., H₂O₂), avoids harsh reagents.Availability of the thiol precursor.
Photochemical Synthesis Catalyst-free, mild reaction conditions, high functional group tolerance. researchgate.netRequires specialized photochemical equipment.
Flow Chemistry Enhanced safety, scalability, and control over reaction parameters. spirochem.comrsc.orgInitial optimization of flow conditions can be resource-intensive.

Exploration of Novel Reactivity Modes and Catalytic Transformations

The strained cyclobutane (B1203170) and cyclopropane (B1198618) rings within the spiro[2.3]hexane scaffold, combined with the electrophilic nature of the sulfonyl chloride, suggest a rich and largely unexplored reactivity profile for this compound.

Future research will likely focus on harnessing the inherent ring strain to drive novel chemical transformations. For instance, transition metal-catalyzed cross-coupling reactions could be employed to functionalize the spirocyclic core, using the sulfonyl chloride group as a handle for diversification. The development of catalytic systems that can selectively activate C-H bonds within the spiro[2.3]hexane framework would open up new avenues for late-stage functionalization.

The exploration of cycloaddition reactions involving the spiro[2.3]hexane moiety is another promising area. nih.govmdpi.comacs.org The unique geometry of the spirocycle could impart interesting stereochemical outcomes in reactions such as [2+2] or [4+2] cycloadditions. Organocatalysis, which has proven effective in the asymmetric spirocyclization of other systems, could be employed to control the stereochemistry of these transformations, leading to the synthesis of enantiomerically enriched spirocyclic compounds. acs.orgacs.org

Furthermore, the sulfonyl chloride group itself can participate in a variety of reactions beyond simple sulfonamide formation. For example, its use in transition metal-catalyzed reactions could lead to the formation of new carbon-sulfur or carbon-carbon bonds, expanding the synthetic utility of this scaffold.

Advanced Computational Modeling for De Novo Design and Property Prediction

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel this compound derivatives with tailored properties.

De novo design algorithms can be employed to generate novel spiro[2.3]hexane-based scaffolds with specific three-dimensional arrangements of functional groups, optimized for binding to a particular biological target. These computational tools can explore a vast chemical space to identify promising candidates for synthesis and biological evaluation.

Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insights into the electronic structure, conformational preferences, and reactivity of this compound. researchgate.netresearchgate.net Such studies can help to rationalize observed reactivity and predict the outcome of new reactions. Molecular dynamics simulations can be used to study the behavior of spiro[2.3]hexane-containing molecules in biological environments, such as their interaction with proteins or cell membranes.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govnih.govgrafiati.com These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening.

Expansion of Bioisosteric Applications into New Therapeutic Areas

The rigid, three-dimensional nature of the spiro[2.3]hexane scaffold makes it an attractive bioisostere for a variety of cyclic moieties commonly found in bioactive molecules. researchgate.net Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. nih.govresearchgate.net

The spiro[2.3]hexane unit can be considered a non-planar bioisostere for saturated and unsaturated six-membered rings, such as cyclohexane (B81311) and benzene. This substitution can lead to improved metabolic stability, enhanced solubility, and a more favorable intellectual property position.

Future research should explore the systematic replacement of existing cyclic motifs in known drugs with the spiro[2.3]hexane scaffold, particularly in therapeutic areas where improvements in pharmacokinetic properties are needed. For example, in the field of kinase inhibitors, where many compounds contain planar aromatic rings, the introduction of a spiro[2.3]hexane core could lead to novel inhibitors with improved selectivity and reduced off-target effects. mdpi.com The sulfonyl chloride group provides a convenient handle for the attachment of various pharmacophoric groups, enabling the rapid generation of diverse compound libraries for biological screening.

Integration of this compound in Interdisciplinary Chemical Biology Research

The unique properties of this compound make it a promising candidate for the development of novel chemical tools for interrogating biological systems.

The sulfonyl chloride moiety can act as a reactive handle for the covalent modification of proteins. This opens up the possibility of developing activity-based probes (ABPs) based on the spiro[2.3]hexane scaffold. ox.ac.uknih.gov These probes could be used to identify and profile the activity of specific enzymes in complex biological samples, providing valuable insights into disease mechanisms. rsc.org The spirocyclic core could impart unique selectivity and cell permeability properties to these probes.

Furthermore, the spiro[2.3]hexane framework could be incorporated into fluorescent probes to study biological processes in real-time. mdpi.com The rigid nature of the scaffold could help to minimize non-radiative decay pathways, leading to brighter and more photostable fluorophores. The sulfonyl chloride group would allow for the conjugation of these probes to biomolecules of interest.

The integration of this compound into target identification and validation workflows is another exciting prospect. sartorius.comdanaher.com By incorporating this scaffold into compound libraries for high-throughput screening, novel biological targets for therapeutic intervention may be discovered.

Q & A

Q. Why do some studies report lower yields in aqueous conditions despite sulfonyl chlorides’ hydrolytic instability?

  • Methodological Answer : Controlled hydrolysis in buffered solutions (pH 4–6) may stabilize intermediates. Analyze reaction aliquots via TLC to track hydrolysis pathways. Optimize water content (<5% v/v) to balance reactivity and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.